molecular formula C5H12ClNO2S B13319131 3-(Dimethylamino)propane-1-sulfonyl chloride

3-(Dimethylamino)propane-1-sulfonyl chloride

Cat. No.: B13319131
M. Wt: 185.67 g/mol
InChI Key: NNMNSJXDCAKREI-UHFFFAOYSA-N
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Description

3-(Dimethylamino)propane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H12ClNO2S. It is known for its reactivity and is used in various chemical synthesis processes. This compound is often utilized in the preparation of other chemical entities due to its functional groups, which allow it to participate in a variety of chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(dimethylamino)propane-1-sulfonyl chloride typically involves the reaction of 3-(dimethylamino)propanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride product. The general reaction can be represented as follows:

3-(Dimethylamino)propanol+Chlorosulfonic acid3-(Dimethylamino)propane-1-sulfonyl chloride+HCl+H2O\text{3-(Dimethylamino)propanol} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} + \text{H}_2\text{O} 3-(Dimethylamino)propanol+Chlorosulfonic acid→3-(Dimethylamino)propane-1-sulfonyl chloride+HCl+H2​O

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)propane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

    Reduction: The compound can be reduced to form 3-(dimethylamino)propane-1-sulfonamide.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

    Hydrolysis Conditions: Typically carried out in aqueous media, often with a base to neutralize the hydrochloric acid formed.

    Reduction Conditions: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl chloride group.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonate esters, and sulfonate thioesters can be formed.

    Hydrolysis Product: 3-(Dimethylamino)propane-1-sulfonic acid.

    Reduction Product: 3-(Dimethylamino)propane-1-sulfonamide.

Scientific Research Applications

3-(Dimethylamino)propane-1-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)propane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is exploited in various chemical transformations, where the compound acts as a sulfonylating agent, transferring the sulfonyl group to the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    3-(Dimethylamino)propane-1-sulfonic acid: The hydrolysis product of 3-(dimethylamino)propane-1-sulfonyl chloride.

    3-(Dimethylamino)propane-1-sulfonamide: The reduction product of this compound.

    1-Propanesulfonyl chloride: A related compound with a similar sulfonyl chloride functional group but lacking the dimethylamino substituent.

Uniqueness

This compound is unique due to the presence of both the dimethylamino and sulfonyl chloride functional groups. This combination imparts distinct reactivity, making it a versatile reagent in organic synthesis. The dimethylamino group can also influence the compound’s solubility and reactivity, differentiating it from other sulfonyl chlorides.

Properties

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.67 g/mol

IUPAC Name

3-(dimethylamino)propane-1-sulfonyl chloride

InChI

InChI=1S/C5H12ClNO2S/c1-7(2)4-3-5-10(6,8)9/h3-5H2,1-2H3

InChI Key

NNMNSJXDCAKREI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCS(=O)(=O)Cl

Origin of Product

United States

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